molecular formula C15H11F3O2 B12081238 4-Methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

4-Methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No.: B12081238
M. Wt: 280.24 g/mol
InChI Key: LEOPQHKZKWTPMT-UHFFFAOYSA-N
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Description

4-Methyl-3’-(trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of a methyl group at the 4-position, a trifluoromethyl group at the 3’-position, and a carboxylic acid group at the 3-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3’-(trifluoromethyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-Methyl-3’-(trifluoromethyl)biphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 4-Methyl-3’-(trifluoromethyl)biphenyl-3-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the biphenyl structure. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

2-methyl-5-[3-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H11F3O2/c1-9-5-6-11(8-13(9)14(19)20)10-3-2-4-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

LEOPQHKZKWTPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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